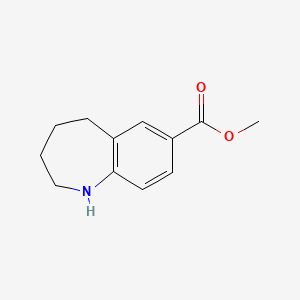

methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate

Description

Methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate is a benzazepine derivative featuring a seven-membered nitrogen-containing ring fused to a benzene ring. The methyl ester group at position 7 contributes to its physicochemical properties, such as solubility and lipophilicity.

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)10-5-6-11-9(8-10)4-2-3-7-13-11/h5-6,8,13H,2-4,7H2,1H3 |

InChI Key |

VBECDLULMQOODI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the benzazepine ring.

Scientific Research Applications

Methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The benzyloxy-substituted analog (XLogP3: 4.1) exhibits higher lipophilicity compared to the amino-methyl ester derivative (XLogP3: 1.3), reflecting the bulky, hydrophobic benzyl group’s influence . The carboxylic acid analog (unavailable XLogP3) is expected to have lower lipophilicity due to its ionizable carboxyl group, contrasting with the methyl ester’s moderate polarity .

Solubility and Density: The amino-methyl ester derivative has moderate aqueous solubility (2.1 g/L) and a density of 1.190 g/cm³, suggesting suitability for solution-phase reactions .

Notes

Data Limitations : Direct experimental data on the target compound are absent in the provided evidence; comparisons rely on structural analogs.

Synthetic Scalability : Methods like those in emphasize the importance of optimizing reaction conditions (e.g., acid concentration) for high yields .

Q & A

Q. What are the optimal synthetic routes for methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate, and how can purity be maximized?

Methodological Answer: Synthesis typically involves multi-step protocols. For example, a two-step reaction using magnesium hydroxide in dichloromethane/water at 10°C for 30 minutes, followed by 3 hours of stirring, achieved a 96% yield for a structurally related benzazepine derivative. Key steps include pH adjustment (7.0–8.0) with sodium bicarbonate and solvent extraction to isolate the product . Purity can be enhanced via column chromatography, as described in impurity profiling studies where relative retention times (RRT) of byproducts (e.g., 0.5–2.1 RRT) are monitored using HPLC with UV detection .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

Methodological Answer:

- NMR and IR : Confirm the benzazepine core and ester/carboxylate substituents. For example, the InChI key (e.g.,

InChI=1S/C12H11NO4...) provides a reference for validating stereochemistry and functional groups . - HPLC-UV : Quantify impurities (<0.5% for individual byproducts; <2.0% total) using gradient elution with mobile phases like phosphate buffer and acetonitrile .

- Mass Spectrometry : Verify molecular weight (e.g., 225.31 g/mol for analogs) and fragmentation patterns .

Q. How should initial biological activity screening be designed for this compound?

Methodological Answer:

- In vitro assays : Prioritize neuropsychiatric targets (e.g., serotonin/dopamine receptors) based on structural analogs showing activity in neurological disorders .

- Dose-response studies : Use concentrations ranging from 1 nM–100 µM to assess potency and selectivity.

- Control experiments : Include reference compounds (e.g., known benzazepine-based antagonists/agonists) and solvent controls to validate assay conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting receptor binding or toxicity profiles)?

Methodological Answer:

- Time-dependent studies : Model approaches from longitudinal analyses (e.g., 1-week vs. 1-year intervals) to distinguish acute vs. chronic effects .

- Mechanistic deconvolution : Use siRNA knockdown or CRISPR-edited cell lines to isolate target pathways. For example, effort exertion (a mediator in behavioral studies) could parallel metabolic stress pathways in vitro .

- Meta-analysis : Compare data across analogs (e.g., 7-chloro or 7-methoxy derivatives) to identify substituent-specific trends .

Q. What strategies guide structure-activity relationship (SAR) optimization for enhanced target engagement?

Methodological Answer:

- Substituent modulation : Introduce electron-withdrawing groups (e.g., -Cl, -SO2CH3) at position 7 to improve metabolic stability, as seen in analogs with increased plasma half-lives .

- Scaffold hopping : Compare benzazepine derivatives (e.g., 1H-1,4-benzodiazepin-2-ones) to identify conserved pharmacophores .

- Computational docking : Use molecular dynamics simulations to predict binding poses in target receptors (e.g., NMDA or GABA receptors) .

Q. How should stability studies be designed under varying physiological conditions?

Methodological Answer:

- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions .

- LC-MS stability profiling : Monitor degradation products (e.g., hydrolysis of the ester group to carboxylic acid) and assign structures via high-resolution MS/MS .

- Temperature/humidity stress : Store samples at 40°C/75% RH for 6 months to simulate long-term stability .

Safety and Ethical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.